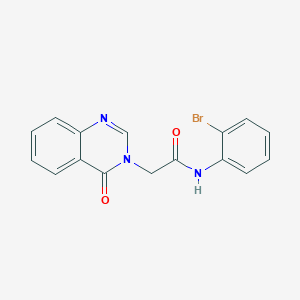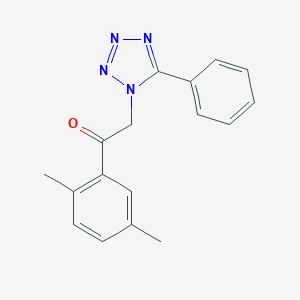
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as BQA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BQA is a member of the quinazoline family of compounds and has been found to exhibit potent biological activity in a variety of experimental systems.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is thought to involve the disruption of cellular processes such as DNA replication and protein synthesis. N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to bind to DNA and inhibit the activity of topoisomerase enzymes, which are involved in the unwinding and replication of DNA.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspase enzymes. N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been found to inhibit the growth of bacteria and fungi by disrupting cellular processes such as protein synthesis and cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has a number of advantages and limitations for use in laboratory experiments. One advantage is its potent biological activity, which makes it a useful tool for studying cellular processes such as apoptosis and DNA replication. However, N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be toxic to cells at high concentrations, which can limit its use in some experimental systems. Additionally, the synthesis of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be challenging, which can limit its availability for use in laboratory experiments.
Direcciones Futuras
There are a number of future directions for research on N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One area of interest is the development of analogs of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide with improved potency and selectivity for specific cellular targets. Another area of interest is the investigation of the potential use of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide as a therapeutic agent for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and to understand its potential limitations and toxicities in vivo.
Métodos De Síntesis
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-bromoaniline with 3-amino-2-oxo-4(3H)-quinazolinone in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product can be purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent biological activity in a variety of experimental systems, including cancer cell lines, bacteria, and fungi. N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and has also been found to have antimicrobial properties.
Propiedades
Nombre del producto |
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
|---|---|
Fórmula molecular |
C16H12BrN3O2 |
Peso molecular |
358.19 g/mol |
Nombre IUPAC |
N-(2-bromophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H12BrN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h1-8,10H,9H2,(H,19,21) |
Clave InChI |
DRZBVZCNOQTXRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone](/img/structure/B277459.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)

![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)


![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)
